molecular formula C21H23N3O2 B228324 N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide

Número de catálogo B228324
Peso molecular: 349.4 g/mol
Clave InChI: YMRNEIFMTYHGPJ-ATJXCDBQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MI-219 has been shown to have a high affinity for the MDM2 protein, which is known to play a critical role in the regulation of the tumor suppressor protein, p53. Inhibition of MDM2 by MI-219 has been shown to lead to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.

Mecanismo De Acción

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide works by inhibiting the interaction between MDM2 and p53. MDM2 is known to play a critical role in the regulation of p53, which is a tumor suppressor protein that is mutated in a large percentage of human cancers. Inhibition of MDM2 by N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide leads to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to activating p53, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to induce the expression of a number of downstream target genes, including p21 and Bax, which are involved in cell cycle arrest and apoptosis, respectively. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and survivin, which are commonly overexpressed in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in a wide range of experiments. In addition, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been extensively studied in preclinical models, making it a well-characterized tool for use in cancer research.
One limitation of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to have limited activity against certain types of cancer cells, such as those that have mutations in the p53 pathway.

Direcciones Futuras

There are a number of future directions for research on N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide. One area of interest is the development of combination therapies that include N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide and other chemotherapeutic agents. Another area of interest is the development of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide analogs that have improved potency and selectivity for MDM2. Finally, there is interest in exploring the potential use of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide in combination with immunotherapy, as the activation of p53 has been shown to enhance the immune response to cancer cells.

Métodos De Síntesis

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide can be synthesized using a multi-step process that involves the condensation of 3-methylbutanal with isatin to form the corresponding oxindole. The oxindole is then reacted with aniline to form the imine intermediate, which is subsequently reduced to the corresponding amine using sodium borohydride. The amine is then acetylated using acetic anhydride to form N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide.

Aplicaciones Científicas De Investigación

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propiedades

Fórmula molecular

C21H23N3O2

Peso molecular

349.4 g/mol

Nombre IUPAC

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide

InChI

InChI=1S/C21H23N3O2/c1-15(2)12-13-24-18-11-7-6-10-17(18)20(21(24)26)23-22-19(25)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,22,25)/b23-20-

Clave InChI

YMRNEIFMTYHGPJ-ATJXCDBQSA-N

SMILES isomérico

CC(C)CCN1C2=CC=CC=C2/C(=N/NC(=O)CC3=CC=CC=C3)/C1=O

SMILES

CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)CC3=CC=CC=C3)C1=O

SMILES canónico

CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)CC3=CC=CC=C3)C1=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.